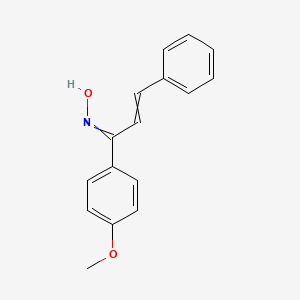
2-Propen-1-one, 1-(4-methoxyphenyl)-3-phenyl-, oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propen-1-one, 1-(4-methoxyphenyl)-3-phenyl-, oxime is an organic compound with the molecular formula C16H15NO2. It is a derivative of chalcone, a class of compounds known for their diverse biological activities. This compound is characterized by the presence of an oxime functional group, which is known for its ability to form stable complexes with various metal ions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propen-1-one, 1-(4-methoxyphenyl)-3-phenyl-, oxime typically involves the reaction of 4-methoxybenzaldehyde with acetophenone in the presence of a base to form the corresponding chalcone. The chalcone is then treated with hydroxylamine hydrochloride to form the oxime derivative. The reaction conditions usually involve the use of ethanol as a solvent and heating the mixture to reflux .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
2-Propen-1-one, 1-(4-methoxyphenyl)-3-phenyl-, oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitroso derivatives.
Reduction: The compound can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
Aplicaciones Científicas De Investigación
2-Propen-1-one, 1-(4-methoxyphenyl)-3-phenyl-, oxime has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development due to its biological activities.
Industry: Used in the synthesis of various organic compounds and as an intermediate in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of 2-Propen-1-one, 1-(4-methoxyphenyl)-3-phenyl-, oxime involves its interaction with biological molecules. The oxime group can form stable complexes with metal ions, which can then interact with enzymes and proteins, altering their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .
Comparación Con Compuestos Similares
Similar Compounds
Chalcone: The parent compound, known for its diverse biological activities.
4-Methoxychalcone: A derivative with similar properties but lacking the oxime group.
Phenyl p-methoxystyryl ketone: Another related compound with a different substitution pattern.
Uniqueness
2-Propen-1-one, 1-(4-methoxyphenyl)-3-phenyl-, oxime is unique due to the presence of the oxime group, which enhances its ability to form metal complexes and increases its biological activity compared to its parent compound and other derivatives .
Propiedades
Número CAS |
59305-67-8 |
|---|---|
Fórmula molecular |
C16H15NO2 |
Peso molecular |
253.29 g/mol |
Nombre IUPAC |
N-[1-(4-methoxyphenyl)-3-phenylprop-2-enylidene]hydroxylamine |
InChI |
InChI=1S/C16H15NO2/c1-19-15-10-8-14(9-11-15)16(17-18)12-7-13-5-3-2-4-6-13/h2-12,18H,1H3 |
Clave InChI |
BOYBMWBBOASQML-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C(=NO)C=CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


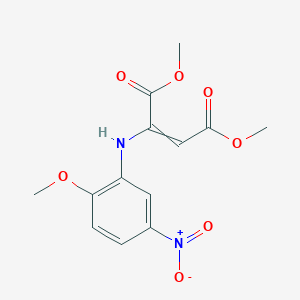
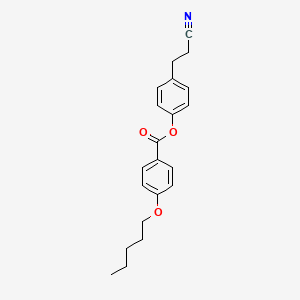




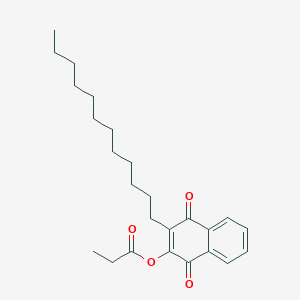
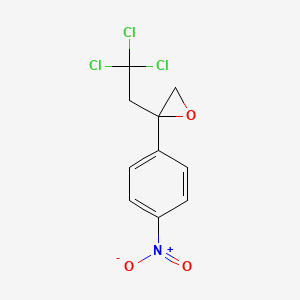
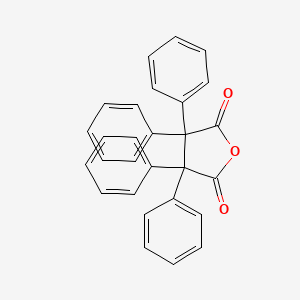
![[2-[(2-Acetyloxy-4-methylpentan-2-yl)diazenyl]-4-methylpentan-2-yl] acetate](/img/structure/B14618435.png)
![2,6-Piperidinedione, 1-[(2-methyl-3-pyridinyl)methyl]-](/img/structure/B14618442.png)

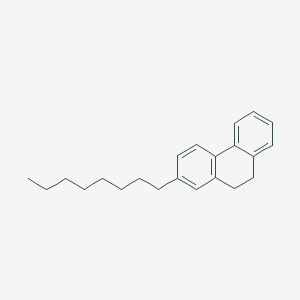
![Methyl 7-{2-[(acetyloxy)methyl]-5-oxopyrrolidin-1-YL}heptanoate](/img/structure/B14618457.png)
